molecular formula C11H15Br2N B15177447 4-Bromo-4-phenylpiperidinium bromide CAS No. 80866-85-9

4-Bromo-4-phenylpiperidinium bromide

Cat. No.: B15177447
CAS No.: 80866-85-9
M. Wt: 321.05 g/mol
InChI Key: ROVFPVLWAFHGKT-UHFFFAOYSA-N
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Description

4-Bromo-4-phenylpiperidinium bromide: is a quaternary ammonium compound with the molecular formula C11H15Br2N . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-phenylpiperidinium bromide typically involves the bromination of 4-phenylpiperidine. One common method is the reaction of 4-phenylpiperidine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4-phenylpiperidinium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Products include 4-hydroxy-4-phenylpiperidine or 4-amino-4-phenylpiperidine.

    Oxidation: N-oxide derivatives of this compound.

    Reduction: 4-Phenylpiperidine.

Scientific Research Applications

Chemistry: 4-Bromo-4-phenylpiperidinium bromide is used as an intermediate in organic synthesis, particularly in the preparation of other piperidine derivatives. It is also employed in the synthesis of complex heterocyclic compounds .

Biology: In biological research, this compound is used to study the effects of brominated piperidine derivatives on various biological systems. It serves as a model compound for investigating the interactions of brominated quaternary ammonium compounds with biological membranes .

Medicine: Its structure-activity relationship is studied to design more effective therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 4-Bromo-4-phenylpiperidinium bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with negatively charged sites on biological membranes, affecting membrane stability and function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-4-phenylpiperidinium bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

80866-85-9

Molecular Formula

C11H15Br2N

Molecular Weight

321.05 g/mol

IUPAC Name

4-bromo-4-phenylpiperidine;hydrobromide

InChI

InChI=1S/C11H14BrN.BrH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H

InChI Key

ROVFPVLWAFHGKT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)Br.Br

Origin of Product

United States

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